molecular formula C12H13N3OS B2902834 2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole CAS No. 1235067-32-9

2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole

Cat. No.: B2902834
CAS No.: 1235067-32-9
M. Wt: 247.32
InChI Key: XKXFDOYWYSOUJW-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a pyrrole derivative with a thioamide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could involve the conversion of the carbonyl group to an alcohol.

    Substitution: The thiazole ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)-1,3-thiazole: Lacks the pyrrolidine-1-carbonyl group.

    4-(pyrrolidine-1-carbonyl)-1,3-thiazole: Lacks the pyrrol-1-yl group.

Uniqueness

The presence of both the pyrrol-1-yl and pyrrolidine-1-carbonyl groups in 2-(1H-pyrrol-1-yl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazole may confer unique chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

pyrrolidin-1-yl-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-11(14-5-1-2-6-14)10-9-17-12(13-10)15-7-3-4-8-15/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXFDOYWYSOUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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